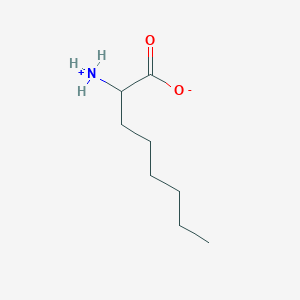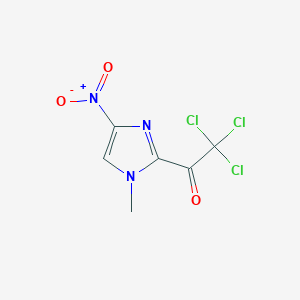
Dithioerythritol
描述
Dithioerythritol (DTE) is a sulfur-containing sugar alcohol derived from the corresponding 4-carbon monosaccharide erythrose . It is an epimer of dithiothreitol (DTT) and is primarily used to protect free SH-groups from oxidation during the isolation of proteins or other biochemical procedures .
Synthesis Analysis
The synthesis of DTE involves complex chemical reactions. For instance, in a study, newly synthesized compounds were characterized by elemental analysis, UV/VIS, IR, MALDI TOF mass, and 1 H-NMR spectroscopy techniques .Molecular Structure Analysis
DTE has a molecular formula of C4H10O2S2 . It is a crystalline solid soluble in water and alcohols . The ChemSpider ID for DTE is 388475 .Chemical Reactions Analysis
DTE, along with its isomer, Cleland’s reagent (dithiothreitol), is used for the protection of sulfhydryl groups against oxidation to disulfides and for the reduction of disulfides to sulfhydryl groups . A study has also investigated the reaction of Sb (III) compounds with DTE .Physical And Chemical Properties Analysis
DTE is a crystalline solid soluble in water and alcohols . It has a melting point of 82 to 84 °C . The molecular formula for DTE is C4H10O2S2, and it has a molar mass of 154.253 g/mol .科学研究应用
Proteomics / Protein Science
- Summary of the Application : Dithioerythritol (DTE), an epimeric compound of Dithiothreitol (DTT), is used in the study of disulfide exchange reactions to reduce the disulfide bonds of proteins and reconstruct the proteins before electrophoresis analysis .
- Methods of Application : The process of applying DTE involves using it to reduce the disulfide bonds of proteins. After this reduction, the proteins are reconstructed. This is typically done before electrophoresis analysis. The process of removing DTE is performed via desalting procedures such as dialysis or gel-filtration .
- Results or Outcomes : The use of DTE allows for the successful reduction of disulfide bonds in proteins, enabling their reconstruction and further analysis through techniques like electrophoresis .
DNA Research
- Summary of the Application : DTE is used in life science as an additive to preserve enzyme stability during in vitro reactions. It has been found to introduce nicks in the DNA backbone .
- Methods of Application : The application of DTE in DNA research involves using it as an additive in in vitro reactions. It is used to preserve the stability of enzymes during these reactions .
- Results or Outcomes : The use of DTE in DNA research has shown that it can introduce nicks in the DNA backbone. This finding is significant as it highlights the potential impact of DTE on the readout from single molecule detection studies and other ultrasensitive assays .
Enzyme Stabilization
- Summary of the Application : DTE is used in life science as an additive to preserve enzyme stability during in vitro reactions .
- Methods of Application : DTE is added to the reaction buffers of many commercially available DNA modifying enzymes as well as in their storage buffers .
- Results or Outcomes : The use of DTE in enzyme stabilization helps to maintain the activity of DNA modifying enzymes during in vitro reactions .
Quantification of Oxidative Potential
- Summary of the Application : The dithiothreitol (DTT) assay, which uses DTE as a surrogate of biological sulfurs, is one of the most frequently used techniques to quantify oxidative potential (OP) because it is low-cost, easy-to-operate, and has high repeatability .
- Methods of Application : DTE, with its two thiol groups, is used as a surrogate of biological sulfurs that can be oxidized when exposed to reactive oxygen species (ROS) .
- Results or Outcomes : The DTT assay allows for the quantification of OP, providing valuable insights into the presence and impact of ROS .
安全和危害
未来方向
Research on extracting keratin from different natural sources including keratinous wastes and improving the extraction efficiency thereof is imperative . DTE is regarded as a potential functional monomer for arsenious acid imprinted polymers due to their high affinity to arsenious acid in aqueous solution .
属性
IUPAC Name |
(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLVAABSRFDPM-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CS)O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](CS)O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884341 | |
| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Dithioerythritol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13938 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dithioerythritol | |
CAS RN |
6892-68-8 | |
| Record name | Dithioerythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6892-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithioerythritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithioerythritol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-1,4-dimercaptobutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITHIOERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4SVL81GQI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)

